molecular formula C10H20N2O3 B13061503 Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate

Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate

Cat. No.: B13061503
M. Wt: 216.28 g/mol
InChI Key: FZVOHJXQEKJKOC-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group and a branched 3-amino-2,2-dimethyl-3-oxopropyl chain. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, where the Boc group serves as a temporary protective moiety for amines during multi-step syntheses . Its structural uniqueness lies in the juxtaposition of the amino, oxo, and dimethyl groups, which influence its reactivity, solubility, and steric profile.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-6-10(4,5)7(11)13/h6H2,1-5H3,(H2,11,13)(H,12,14)

InChI Key

FZVOHJXQEKJKOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method is the reaction of tert-butyl carbamate with 3-amino-2,2-dimethyl-3-oxopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction mixture is often purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in various functionalized carbamates .

Mechanism of Action

The mechanism by which tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate exerts its effects involves the formation of a stable carbamate bond. This bond provides steric hindrance, protecting the amine group from unwanted reactions. The compound can be selectively deprotected under acidic or basic conditions, allowing for controlled release of the amine group .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

  • Amino vs. Oxo Groups: The presence of the 3-amino group in the target compound enhances nucleophilicity compared to analogs like tert-butyl (3-oxopropyl)carbamate , making it more reactive in acylations or alkylations. Conversely, oxo-containing analogs are better suited for ketone-based reactions (e.g., Grignard additions) .
  • This contrasts with linear-chain analogs (e.g., tert-butyl (3-oxopropyl)carbamate), which exhibit faster reaction kinetics .
  • Chirality and Complexity: Compounds like the oxazolidinone derivative incorporate chiral centers and aromatic groups, enabling selective biological interactions. The target compound, being simpler, is more versatile as a building block.

Biological Activity

Tert-butyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include a tert-butyl group, an amino group, and a carbamate moiety. This article explores its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 905831-26-7

The compound's structure suggests that it may interact with various biological targets, potentially functioning as an enzyme inhibitor or a precursor in synthetic pathways for therapeutic agents.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the protection of amino acids and subsequent reactions with carbonyl compounds. A notable reaction pathway includes:

  • Using tert-butoxycarbonyl-protected amino acids.
  • Reacting them with suitable carbonyl compounds under controlled conditions to achieve high yields.

Case Studies and Experimental Data

Although direct studies on this compound are scarce, related compounds have shown promising results in various biological assays:

Study Findings
Cell Toxicity AssaysRelated compounds have demonstrated varying levels of cytotoxicity in NIH-3T3 cell lines, indicating potential for selective toxicity in cancer cells .
Receptor Binding StudiesCompounds similar to this compound have been evaluated for their binding affinity to TrkB and serotonin receptors, crucial for neuronal survival and plasticity .

Potential Applications

Given its structural characteristics, this compound could be utilized in several areas:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting specific enzymes or receptors.
  • Pharmacological Research : For studying mechanisms of action related to neuroprotection or cancer treatment.
  • Synthetic Chemistry : As a versatile intermediate for synthesizing other biologically active compounds.

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